4-(Benzyloxy)-2-nitroaniline
CAS No.: 26697-35-8
Cat. No.: VC20753357
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26697-35-8 |
---|---|
Molecular Formula | C13H12N2O3 |
Molecular Weight | 244.25 g/mol |
IUPAC Name | 2-nitro-4-phenylmethoxyaniline |
Standard InChI | InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 |
Standard InChI Key | JGVXQZRIRQLMHA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] |
4-(Benzyloxy)-2-nitroaniline is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of approximately 244.25 g/mol . It belongs to the class of nitroanilines, characterized by the presence of a benzyloxy group attached to the fourth position of the benzene ring and a nitro group at the second position. This compound is of interest due to its potential biological activities and applications in organic synthesis.
Synthesis and Preparation
The synthesis of 4-(Benzyloxy)-2-nitroaniline typically involves a multi-step process. The starting material, 4-(Benzyloxy)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position. After the reaction, the crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Safety and Toxicology
Handling 4-(Benzyloxy)-2-nitroaniline requires caution due to its potential to cause allergic skin reactions and serious eye irritation . Proper safety measures should be taken in laboratory settings and potential therapeutic applications.
Spectroscopic Analysis
Spectroscopic studies, including FTIR, FT-Raman, UV-Vis, fluorescence, and NMR, have been conducted to analyze the intra-molecular charge transfer interactions within 4-(Benzyloxy)-2-nitroaniline. These studies reveal the possibility of charge transfer from the amino group to the nitro group through an efficient π-conjugated path .
Table 2: Safety Information
Hazard | Description |
---|---|
Skin Irritation | May cause allergic skin reactions |
Eye Irritation | Serious eye irritation possible |
Handling Precautions | Wear protective clothing, gloves, and safety glasses |
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